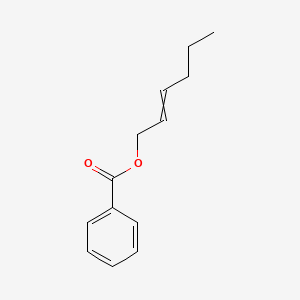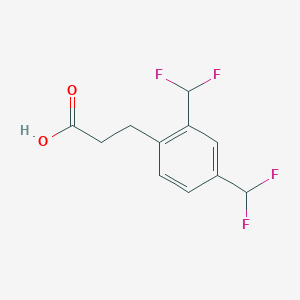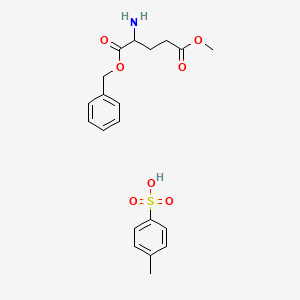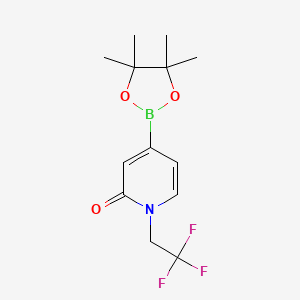![molecular formula C23H29ClO8 B14774997 (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14774997.png)
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and chloro groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol typically involves multi-step organic synthesis. The process begins with the preparation of the core oxane ring, followed by the introduction of the chloro, ethoxy, and hydroxymethyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy compounds, and reducing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its structure allows for the exploration of interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol involves its interaction with molecular targets such as enzymes or receptors. The chloro and ethoxy groups may play a role in binding to these targets, while the hydroxymethyl groups could participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
- (-)-Carvone
- Nicotine Related Compound E
Uniqueness
Compared to similar compounds, (2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol stands out due to its unique combination of functional groups
特性
分子式 |
C23H29ClO8 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C23H29ClO8/c1-3-31-17-7-4-14(5-8-17)10-15-11-16(6-9-18(15)24)23(30-2)21(29)19(27)20(28)22(12-25,13-26)32-23/h4-9,11,19-21,25-29H,3,10,12-13H2,1-2H3/t19?,20?,21?,23-/m0/s1 |
InChIキー |
BLHXRCSRYWCZJZ-FTKYIGPGSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3(C(C(C(C(O3)(CO)CO)O)O)O)OC)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)(CO)CO)O)O)O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)
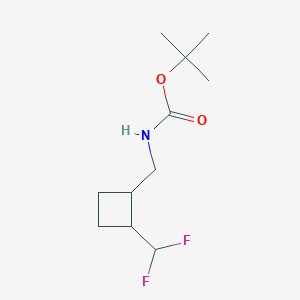


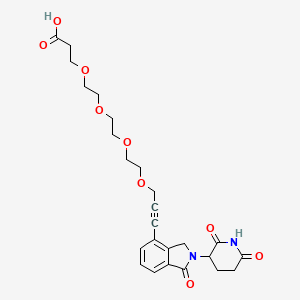
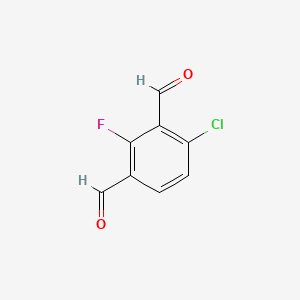

![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate](/img/structure/B14774944.png)
![2-(4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14774951.png)
